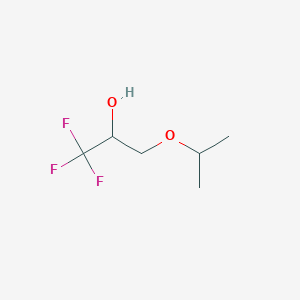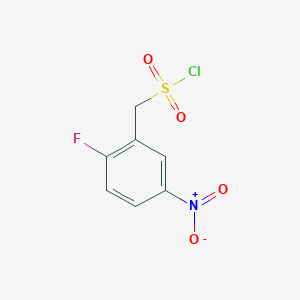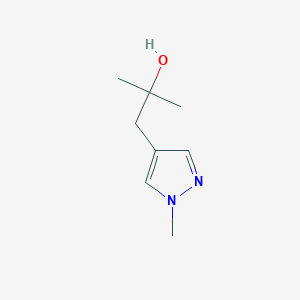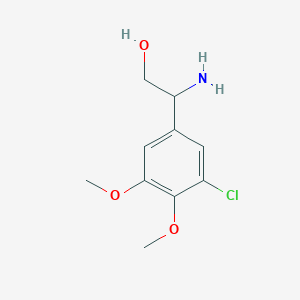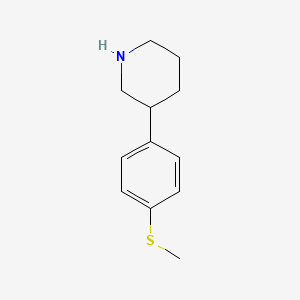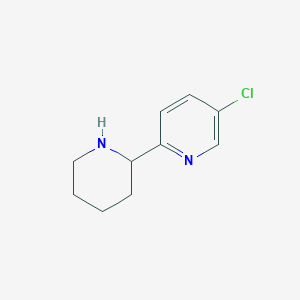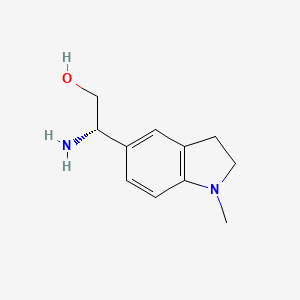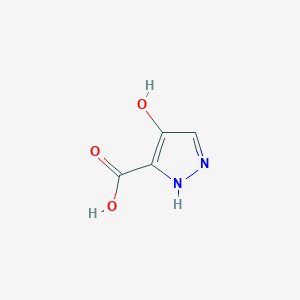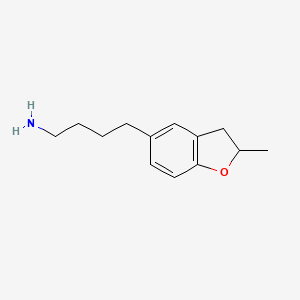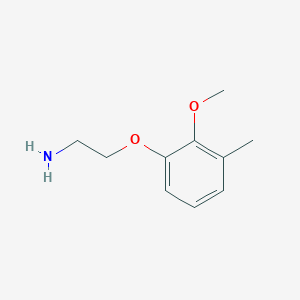
2-(2-Methoxy-3-methylphenoxy)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxy-3-methylphenoxy)ethan-1-amine is an organic compound with the molecular formula C10H15NO2 It is a derivative of phenoxyethanamine, characterized by the presence of a methoxy group and a methyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-3-methylphenoxy)ethan-1-amine typically involves the reaction of 2-(2-Methoxy-3-methylphenoxy)ethanol with ammonia or an amine source under suitable conditions. The reaction can be catalyzed by acids or bases to facilitate the formation of the amine group. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to dissolve the reactants and promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxy-3-methylphenoxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(2-Methoxy-3-methylphenoxy)ethanoic acid.
Reduction: Formation of 2-(2-Methoxy-3-methylphenoxy)ethanol.
Substitution: Formation of various substituted phenoxyethanamines depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Methoxy-3-methylphenoxy)ethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxy-3-methylphenoxy)ethan-1-amine involves its interaction with molecular targets in biological systems. It can act as an agonist or antagonist of specific receptors, leading to changes in cellular signaling pathways. For example, it may interact with serotonin or dopamine receptors, influencing neurotransmitter levels and affecting mood and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methoxyethoxy)ethanamine: Similar in structure but lacks the methyl group on the phenyl ring.
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: Contains additional ethoxy groups, making it more hydrophilic.
2-(4-Bromo-3-methylphenoxy)ethan-1-amine: Contains a bromine atom, which can significantly alter its reactivity and biological activity.
Uniqueness
2-(2-Methoxy-3-methylphenoxy)ethan-1-amine is unique due to the specific arrangement of its methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological interactions. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2-(2-methoxy-3-methylphenoxy)ethanamine |
InChI |
InChI=1S/C10H15NO2/c1-8-4-3-5-9(10(8)12-2)13-7-6-11/h3-5H,6-7,11H2,1-2H3 |
Clé InChI |
OYIZXTRHYRNAII-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)OCCN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one](/img/structure/B13609440.png)


